molecular formula C6H13NO3 B2997574 Methyl N-(2-methoxyethyl)-N-methylcarbamate CAS No. 1173995-08-8

Methyl N-(2-methoxyethyl)-N-methylcarbamate

Cat. No.: B2997574
CAS No.: 1173995-08-8
M. Wt: 147.174
InChI Key: ANPGSXBTQNTTOD-UHFFFAOYSA-N
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Description

Methyl N-(2-methoxyethyl)-N-methylcarbamate is a chemical compound of interest in several advanced research fields. As a member of the N-methyl carbamate family, it shares a core structural motif with compounds that have significant applications in medicinal chemistry and chemical biology. N-methyl carbamates are widely investigated for their role as cholinesterase inhibitors. This mechanism is pivotal in neuroscience research, particularly in the study of neurodegenerative diseases like Alzheimer's, where carbamate-based inhibitors such as rivastigmine are used to increase acetylcholine levels in the brain . Research into novel carbamate hybrids continues to be a active area for developing multifunctional agents . Furthermore, the N-methyl carbamate group is a key functional group in various synthetic intermediates. Compounds with similar structures are often utilized in organic synthesis and pesticide metabolism studies . Methomyl, for example, is a well-known N-methyl carbamate insecticide that acts as a cholinesterase inhibitor . Its metabolic effects and potential as an endocrine and metabolism-disrupting chemical are also subjects of scientific investigation, highlighting the broader toxicological relevance of this chemical class . This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is the responsibility of the researcher to determine the product's suitability for their specific application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-(2-methoxyethyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-7(4-5-9-2)6(8)10-3/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPGSXBTQNTTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173995-08-8
Record name methyl N-(2-methoxyethyl)-N-methylcarbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-(2-methoxyethyl)-N-methylcarbamate can be synthesized through several methods. One common method involves the reaction of methyl isocyanate with 2-methoxyethylamine under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:

CH3NCO+CH3OCH2CH2NH2CH3OCH2CH2N(CH3)CO2CH3\text{CH}_3\text{NCO} + \text{CH}_3\text{OCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{CH}_3\text{OCH}_2\text{CH}_2\text{N}(\text{CH}_3)\text{CO}_2\text{CH}_3 CH3​NCO+CH3​OCH2​CH2​NH2​→CH3​OCH2​CH2​N(CH3​)CO2​CH3​

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2-methoxyethyl)-N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group into amines.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Methyl N-(2-methoxyethyl)-N-methylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.

    Medicine: Research explores its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes.

    Industry: It is utilized in the production of pesticides and herbicides due to its effectiveness in controlling pests.

Mechanism of Action

The mechanism of action of Methyl N-(2-methoxyethyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes. The compound inhibits the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Key Structural Features and Derivatives

Compound Name Molecular Formula Key Substituents CAS/Reference
Methyl N-(2-methoxyethyl)-N-methylcarbamate* C₆H₁₃NO₃ (theoretical) N-(2-methoxyethyl), N-methyl Not explicitly listed
N-(Chloromethyl)-N-methylcarbamate C₆H₁₂ClNO₃ N-(chloromethyl), N-methyl EN300-378214
2-Methylphenyl methylcarbamate C₉H₁₁NO₂ N-methyl, 2-methylphenyl 1128-78-5
tert-Butyl N-[(6-chloropyridin-3-yl)methyl]-N-methylcarbamate C₁₂H₁₅ClN₂O₂ N-(tert-butyl), N-(6-chloropyridinylmethyl) Not provided
4-Nitrophenyl N-(2-isopropylthiazol-4-ylmethyl)-N-methylcarbamate C₁₅H₁₈N₃O₅S N-(4-nitrophenyl), N-(thiazolylmethyl) Synthesized in

Notes:

  • This compound shares the N-methylcarbamate core with analogs but distinguishes itself via the 2-methoxyethyl group, which enhances hydrophilicity compared to aromatic or bulky substituents (e.g., tert-butyl or thiazole derivatives).

Comparative Bioactivity

Compound Class Bioactivity/Application Key Findings Reference
Methoxyethyl derivatives Potential enzyme inhibition (HDAC) Structural analogs (e.g., boronic acid derivatives) inhibit fungal histone deacetylase (HDAC) at 1 µM, comparable to trichostatin A .
Aromatic carbamates Antiparasitic/agrochemical agents 2-Methylphenyl methylcarbamate (CAS 1128-78-5) is used in pesticide formulations due to its lipophilic nature .
Thiazole-containing carbamates Antithrombotic activity 4-Nitrophenyl N-(2-isopropylthiazol-4-ylmethyl)-N-methylcarbamate showed platelet aggregation inhibition >60% in vitro .
Anti-inflammatory acrylamides Anti-inflammatory activity Structurally distinct but related acrylamide derivatives (e.g., compound 4 in ) exhibit IC₅₀ < 17.21 µM against inflammation .

Key Insights :

  • The 2-methoxyethyl group may enhance solubility for CNS-targeting agents, though direct bioactivity data for this compound are lacking.
  • Thiazole and aromatic derivatives demonstrate broader therapeutic applications, including antiplatelet and agrochemical uses, but require trade-offs in solubility and toxicity.

Biological Activity

Methyl N-(2-methoxyethyl)-N-methylcarbamate (CAS No. 1173995-08-8) is a carbamate compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by detailed research findings.

This compound is characterized by its unique structure, which allows it to interact with various biological targets. The compound is believed to exert its effects through several mechanisms:

  • Direct Binding : It may bind directly to specific enzymes or receptors, modulating their activity.
  • Enzymatic Modulation : The compound can influence enzymatic pathways, potentially altering metabolic processes.
  • Cellular Signaling Alteration : It may affect cellular signaling pathways, which can lead to changes in gene expression and cellular function.

Biochemical Pathways

Research indicates that this compound might impact several biochemical pathways, including:

  • Energy Metabolism : It may play a role in cellular energy production.
  • Phospholipid Metabolism : The compound could influence the metabolism of phospholipids, which are crucial for cell membrane integrity.
  • Fatty Acid Metabolism : It might also affect the metabolism of fatty acids, impacting lipid profiles in cells.

Pharmacokinetics

Studies on related compounds suggest that this compound may exhibit resistance to nuclease metabolism in plasma and tissue, indicating potential stability and bioavailability in biological systems.

Cellular Effects

The compound has been shown to influence various cellular processes:

  • Cell Signaling : It may modulate signaling pathways that are critical for cell communication and function.
  • Gene Expression : Changes in gene expression patterns have been observed, suggesting a regulatory role in cellular responses .

Study Overview

A study investigated the effects of methyl carbamates on various biological systems. The results indicated that carbamates can exhibit a range of biological activities, including:

  • Inhibition of Enzymes : this compound has been explored for its potential as an enzyme inhibitor, particularly in metabolic pathways related to neurological functions .
  • Antioxidant Activity : Some derivatives have shown promising antioxidant properties, which could be relevant for neuroprotection and combating oxidative stress .

Table 1: Summary of Biological Activities

Biological ActivityObservationsReferences
Enzyme InhibitionPotential inhibition of AChE and BChE
Antioxidant PropertiesExhibits radical scavenging activity
Cellular Signaling ModulationAlters signaling pathways
Gene Expression RegulationInfluences expression profiles

Q & A

Q. What are the standard synthetic routes for Methyl N-(2-methoxyethyl)-N-methylcarbamate, and what experimental parameters influence yield?

this compound is synthesized via nucleophilic substitution. A validated protocol involves reacting 2-methoxyethyl-N-methylamine with methyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. For example, a two-step process (alkylation followed by carbamate formation) achieved an 88% yield using 2-bromoethanol, triethylamine, and sulfuryl chloride for intermediate purification . Key parameters include:

  • Temperature : Optimal at 100°C for alkylation and 0°C for quenching side reactions.
  • Solvent choice : Toluene for alkylation and ethyl acetate for purification.
  • Purification : Use of C18 reverse-phase chromatography (acetonitrile/water gradient) to isolate the final product .

Q. Which spectroscopic and computational methods are recommended for characterizing this compound?

  • FT-IR : Identifies carbamate C=O stretching (~1700 cm⁻¹) and N-H bending (~1530 cm⁻¹) .
  • HPLC : Retention time of 1.01 minutes under SQD-FA05 conditions confirms purity .
  • HOMO-LUMO analysis : Predicts reactivity and charge transfer using Gaussian09 at the B3LYP/6-31G(d) level, with energy gaps indicating electrophilic/nucleophilic sites .
  • Molecular docking : Assess binding affinity to biological targets (e.g., enzymes) using AutoDock Vina .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields or spectral data for this compound derivatives?

Discrepancies often arise from:

  • Side reactions : Trace moisture can hydrolyze carbamates; use anhydrous solvents and inert atmospheres .
  • Purification variability : Compare column chromatography (C18 vs. silica gel) and solvent gradients. For example, ethyl acetate/hexane systems may co-elute impurities, while acetonitrile/water improves resolution .
  • Spectroscopic artifacts : Confirm FT-IR peaks via deuterated solvent controls and replicate LCMS conditions (e.g., m/z 1011 [M+H]+ in Example 429 ).

Q. What computational strategies predict the reactivity of this compound in drug design?

  • NBO analysis : Quantifies hyperconjugative interactions (e.g., LP(O) → σ*(C-N)) to explain carbamate stability .
  • MEP mapping : Identifies electrophilic regions (negative potentials) for nucleophilic attack, aiding in prodrug design .
  • Docking studies : Prioritize derivatives with high binding scores to targets like cyclooxygenase-2 (COX-2) or kinases .

Q. How can reaction conditions be optimized for scaling this compound synthesis?

  • Catalyst screening : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance carbamate formation efficiency .
  • Solvent optimization : Test polar aprotic solvents (e.g., DMF) for improved solubility of intermediates .
  • Flow chemistry : Continuous flow systems reduce reaction time (e.g., 30 minutes vs. 2 hours) and improve reproducibility .

Q. What role does this compound play in structure-activity relationship (SAR) studies for kinase inhibitors?

The 2-methoxyethyl group enhances solubility and modulates steric hindrance in kinase binding pockets. For example, derivatives with extended alkoxy chains (e.g., 2-[2-methoxyethoxy]ethoxy) show improved IC50 values against tyrosine kinases due to enhanced hydrophobic interactions . SAR data should correlate:

  • LogP values : Measured via HPLC to assess membrane permeability.
  • Enzyme inhibition assays : Compare IC50 values across analogs using ADP-Glo™ kinase assays .

Methodological Guidelines

  • Synthetic reproducibility : Document exact equivalents (e.g., 1.2 eq. of methyl chloroformate) and quenching protocols to minimize batch variability .
  • Data validation : Cross-reference spectral data with NIST Chemistry WebBook entries (e.g., enthalpy of formation, ΔfH°gas) .
  • Safety protocols : Handle sulfuryl chloride and intermediates in fume hoods; use PPE to avoid exposure to nitrosamine byproducts .

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